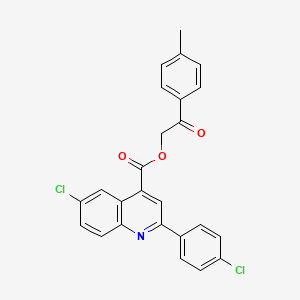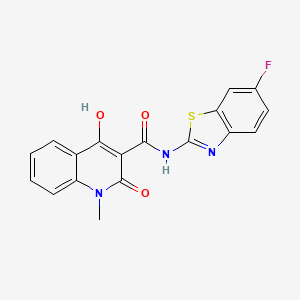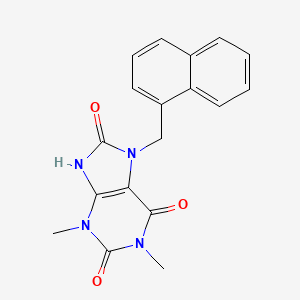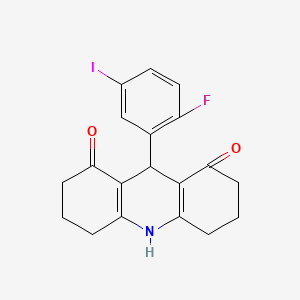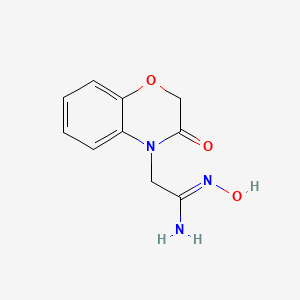![molecular formula C11H9F3N2O B12040767 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B12040767.png)
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluorometil)fenil]imidazol-5-metanol es un compuesto orgánico sintético que pertenece a la clase de derivados de imidazol. Los imidazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones no adyacentes. El grupo trifluorometilo unido al anillo fenilo aumenta la estabilidad química y la actividad biológica del compuesto.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[3-(Trifluorometil)fenil]imidazol-5-metanol generalmente implica la condensación de una 1,2-dicetona o α-aminoquetona con hemiacetal de trifluoroacetaldehído. Esta reacción forma los 3,4-disustituidos-2-(trifluorometil)imidazoles deseados . Las condiciones de reacción son generalmente suaves, lo que permite la inclusión de varios grupos funcionales, incluidos los haluros de arilo y los heterociclos aromáticos .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto a menudo involucran reacciones de múltiples componentes. Por ejemplo, se ha informado que un protocolo que utiliza α-azido-calconas, aldehídos aromáticos y anilinas en presencia de triflato de erbio como catalizador produce derivados de imidazol altamente sustituidos con excelentes rendimientos . Estos métodos están diseñados para ser eficientes y escalables, lo que los hace adecuados para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[3-(Trifluorometil)fenil]imidazol-5-metanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos de imidazol.
Reducción: Las reacciones de reducción pueden convertir el anillo de imidazol en derivados de dihidroimidazol.
Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen N-óxidos de imidazol, derivados de dihidroimidazol y varios compuestos de imidazol sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
2-[3-(Trifluorometil)fenil]imidazol-5-metanol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Mecanismo De Acción
El principal mecanismo de acción para 2-[3-(Trifluorometil)fenil]imidazol-5-metanol implica la inhibición de la óxido nítrico sintasa. Esta enzima es responsable de la producción de óxido nítrico, una molécula de señalización involucrada en varios procesos fisiológicos. Al inhibir esta enzima, el compuesto puede modular los niveles de óxido nítrico, potencialmente reduciendo los síntomas de depresión y estrés . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del óxido nítrico y los mecanismos relacionados con la respuesta al estrés.
Comparación Con Compuestos Similares
Compuestos Similares
1-[2-(Trifluorometil)fenil]imidazol: Este compuesto es estructuralmente similar pero carece del grupo metanol, lo que puede afectar su actividad biológica y propiedades químicas.
4,5-Difenil-imidazol-1,2,3-triazol: Otro derivado de imidazol con diferentes sustituyentes, utilizado en diversas aplicaciones químicas y biológicas.
Singularidad
2-[3-(Trifluorometil)fenil]imidazol-5-metanol es único debido a la presencia tanto del grupo trifluorometilo como del grupo metanol. Esta combinación mejora su estabilidad química y actividad biológica, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C11H9F3N2O |
|---|---|
Peso molecular |
242.20 g/mol |
Nombre IUPAC |
[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-2-7(4-8)10-15-5-9(6-17)16-10/h1-5,17H,6H2,(H,15,16) |
Clave InChI |
MRDDTEMXEDQQLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



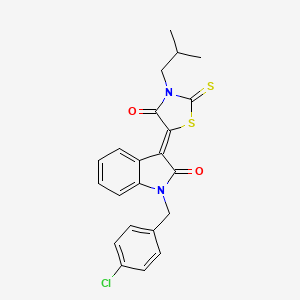

![1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea](/img/structure/B12040706.png)
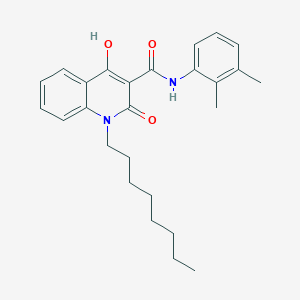
![1-[(3,5-Dichlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040717.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12040725.png)
![methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate](/img/structure/B12040741.png)
